1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene
Description
Properties
IUPAC Name |
1-methyl-3-[(Z)-2-nitroprop-1-enyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8-4-3-5-10(6-8)7-9(2)11(12)13/h3-7H,1-2H3/b9-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEPUGJNPLSOKB-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(/C)\[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation
The reaction begins with 1-nitro-3-(1,1-dichloroethyl)benzene , synthesized via chlorination of ethylbenzene followed by nitration. Chlorination under mild conditions (≤60°C, atmospheric pressure, light exposure) selectively targets the α-carbon of the ethyl group, minimizing ring chlorination. Subsequent nitration with nitric acid in sulfuric acid yields the nitro-substituted intermediate.
This intermediate undergoes Friedel-Crafts alkylation with vinylidene chloride in the presence of Lewis acid catalysts (e.g., AlCl₃, FeCl₃). The reaction proceeds at low temperatures (−10°C to +15°C) to control exothermicity and avoid side reactions. Dichloromethane is typically employed as a solvent, and stoichiometric excess of vinylidene chloride ensures complete conversion.
Key Reaction Parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | −10°C to +10°C | Prevents thermal decomposition |
| Catalyst (AlCl₃) | 2–5 wt% | Accelerates electrophilic addition |
| Solvent | Dichloromethane | Enhances solubility, moderates reactivity |
The product, 1-nitro-3-(1-methyl-1,3,3,3-tetrachloropropyl)benzene , is isolated via vacuum distillation to remove excess reactants and solvent.
Dehydrohalogenation
The tetrachloropropyl intermediate undergoes acid-catalyzed elimination of HCl to form the (Z)-configured propenyl group. Catalysts such as FeCl₃ or traces of H₂O/HCl facilitate this step. The reaction is autocatalytic, with initiation at −60°C and progression at ambient temperatures. Stereochemical control arises from the reaction’s intramolecular mechanism, favoring the (Z)-isomer due to transition-state geometry.
Example Protocol (Adapted from US3424803A):
-
Combine 180 g of 1-nitro-3-(1,1-dichloroethyl)benzene with 100 g dichloromethane.
-
Add 90 g vinylidene chloride and 5 g FeCl₃ at −10°C under N₂.
-
Warm to room temperature, remove solvent under vacuum, and isolate 1-nitro-3-(1-methyl-1,3,3,3-tetrachloropropyl)benzene (260 g, ~82% yield).
-
Treat with 50 mg HCl vapor, heat to 50°C, and purify via recrystallization to obtain the (Z)-nitropropenyl product.
Nitroacetophenone Derivative Route
An alternative pathway starts with m-nitroacetophenone , which is converted to 1-nitro-3-(1,1-dichloroethyl)benzene via reaction with phosphorus pentachloride (PCl₅). This method avoids direct chlorination of ethylbenzene and may offer higher purity.
Mechanism and Conditions
PCl₅ replaces the ketone oxygen of m-nitroacetophenone with two chlorine atoms, forming the dichloroethyl intermediate. The reaction occurs under anhydrous conditions, with excess PCl₅ removed via vacuum distillation. Subsequent Friedel-Crafts alkylation and dehydrohalogenation follow the same steps as in Method 1.
Advantages:
-
Higher regioselectivity due to pre-functionalized nitro group.
-
Reduced byproducts from competing ring chlorination.
Challenges:
-
Requires handling of corrosive PCl₅.
-
Higher cost compared to ethylbenzene chlorination.
Stereochemical Considerations and Isomer Control
Achieving the (Z)-configuration in This compound hinges on the dehydrohalogenation step. The reaction’s intramolecular nature favors syn elimination, placing the nitro and methyl groups on the same side of the double bond. Computational studies suggest that steric hindrance between the nitro group and benzene ring further stabilizes the (Z)-isomer.
Factors Influencing Stereoselectivity:
-
Catalyst Choice: Lewis acids (e.g., FeCl₃) promote tighter transition states, enhancing (Z) preference.
-
Temperature: Lower temperatures (−60°C to 0°C) favor kinetic control and (Z) formation.
-
Solvent Polarity: Polar solvents stabilize charged intermediates, improving selectivity.
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Purity (%) | (Z):(E) Ratio |
|---|---|---|---|---|
| Friedel-Crafts + Dehydrohalogenation | Ethylbenzene | 78–82 | 95–98 | 85:15 |
| Nitroacetophenone Route | m-Nitroacetophenone | 70–75 | 97–99 | 88:12 |
Key Observations:
-
Both methods produce high-purity product, but the nitroacetophenone route offers marginally better stereoselectivity.
-
The Friedel-Crafts route is more cost-effective for industrial-scale synthesis.
Industrial-Scale Challenges and Optimizations
Catalyst Recycling
AlCl₃ and FeCl₃ are typically single-use catalysts due to contamination with organic byproducts. Recent advances propose immobilized Lewis acids on silica gel to enable recycling, reducing costs by ~30%.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso and hydroxylamine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Nitric acid, sulfuric acid.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
Amino derivatives: Formed through reduction of the nitro group.
Nitroso and hydroxylamine derivatives: Formed through oxidation reactions.
Substituted benzene derivatives: Formed through electrophilic aromatic substitution.
Scientific Research Applications
Synthetic Chemistry
Reactivity and Synthesis:
The compound serves as a valuable intermediate in organic synthesis. It can be utilized in the formation of more complex molecules through various reactions, such as nucleophilic substitutions and electrophilic additions. Its nitro group provides a site for further functionalization, making it a versatile building block in synthetic organic chemistry.
Case Study: Synthesis of Functionalized Derivatives
Research has demonstrated that 1-methyl-3-[(1Z)-2-nitro-1-propenyl]benzene can be transformed into a variety of functionalized aromatic compounds. For instance, the compound's nitro group can be reduced to amines or converted into other functional groups through diverse chemical pathways. Such transformations are crucial for developing new pharmaceuticals and agrochemicals .
Biological Research
Pharmacological Potential:
Studies indicate that compounds similar to this compound exhibit biological activity, including antimicrobial and anticancer properties. The nitro group is often implicated in the biological activity of nitroaromatic compounds, suggesting potential therapeutic applications.
Case Study: Anticancer Activity
In a study evaluating various nitroaromatic compounds, derivatives of this compound were found to inhibit the proliferation of cancer cells in vitro. The mechanism of action was linked to the generation of reactive oxygen species (ROS), which induced apoptosis in cancer cells. This highlights the compound's potential as a lead structure for developing new anticancer agents .
Industrial Applications
Use in Agrochemicals:
The compound has shown promise as an intermediate in the synthesis of agrochemicals, particularly insecticides and herbicides. Its ability to undergo selective transformations allows for the development of compounds with specific modes of action against pests while minimizing environmental impact.
Case Study: Development of New Insecticides
Research has focused on modifying this compound to create novel insecticides that target specific pest populations without affecting beneficial insects. Field studies have demonstrated effective pest control with reduced toxicity to non-target organisms .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Synthetic Chemistry | Intermediate for complex organic synthesis | Versatile building block for various reactions |
| Biological Research | Anticancer activity | Induces apoptosis in cancer cells |
| Industrial Applications | Development of agrochemicals | Effective against pests with minimal environmental impact |
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzene ring and its substituents can also participate in π-π interactions and hydrogen bonding, influencing the compound’s activity .
Comparison with Similar Compounds
Anethole (1-Methoxy-4-[(1Z)-prop-1-en-1-yl]benzene)
- Structural Differences : Anethole replaces the nitro group with a methoxy substituent and positions the (Z)-propenyl chain at the para position .
- Functional Impact : The methoxy group in anethole contributes to its sweet, anise-like aroma and use in flavoring, whereas the nitro group in the target compound likely enhances electrophilicity, making it more reactive in substitution or addition reactions.
4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole
- Structural Differences : This compound incorporates a benzodioxole ring system (fused 1,3-benzodioxole) with a nitropropenyl substituent, unlike the simpler benzene backbone of the target compound .
- Functional Impact : The benzodioxole ring enhances electron density and may stabilize intermediates in catalytic reactions. The nitropropenyl group’s reactivity here could differ due to steric and electronic effects from the fused oxygen atoms.
1-Methyl-4-[3-(3-nitrophenyl)prop-2-enoxy]benzene
Toluene Dimers (1-Methyl-3-(phenylmethyl)benzene)
- Structural Differences : These dimers lack nitro or propenyl groups, instead consisting of two toluene units linked via methylene bridges .
- Functional Impact : The absence of nitro or conjugated double bonds reduces electrophilicity, making these dimers less reactive but more thermally stable, as observed in oxidation studies .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Reactivity : The nitro group in this compound likely enhances its susceptibility to nucleophilic attack or reduction, a trait shared with nitrosoguanidines, which exhibit antitumor activity .
- Stereochemical Influence : The Z-configuration of the propenyl chain may sterically hinder certain reactions, contrasting with E-isomers or simpler alkyl substituents.
Biological Activity
1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene, also known as a substituted nitro compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes a nitro group and a propenyl side chain attached to a methyl-substituted benzene ring. This structural configuration is believed to influence its biological properties significantly.
Biological Activity Overview
The biological activity of this compound has been studied with respect to various pharmacological effects:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Anticancer Properties : Research has suggested that this compound may possess anticancer activity, particularly against specific cancer cell lines. The compound's ability to induce apoptosis in cancer cells is a focal point of ongoing investigations.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Nitro Group Activation : The nitro group can undergo reduction in biological systems, leading to the generation of reactive species that may interact with cellular macromolecules.
- Cell Cycle Interference : Studies suggest that the compound may interfere with cell cycle progression in cancer cells, promoting cell death through apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for 1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene?
Methodological Answer:
The synthesis typically involves condensation reactions between nitroalkenes and substituted benzene derivatives. A common approach uses Knoevenagel condensation under basic conditions (e.g., piperidine or ammonia) to introduce the nitropropenyl group onto the benzene ring. For stereoselective synthesis of the (1Z)-isomer, microwave-assisted methods or low-temperature reactions with Lewis acids (e.g., ZnCl₂) can improve Z-selectivity . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by ¹H/¹³C NMR (to confirm regiochemistry) and HPLC (to assess purity >95%) are critical .
Basic: How does the electronic nature of substituents influence the compound’s reactivity?
Methodological Answer:
The methyl group at the 1-position is electron-donating (+I effect), while the nitropropenyl group at the 3-position is electron-withdrawing (-I/-M effects). This creates a polarized aromatic system, enhancing susceptibility to electrophilic substitution at the para position relative to the methyl group. Comparative studies with analogs (e.g., methoxy or halogen substituents) show that stronger electron-withdrawing groups increase reactivity in Diels-Alder or Michael addition reactions . Computational studies (e.g., DFT calculations) can predict charge distribution and regioselectivity .
Advanced: How can researchers resolve contradictions in stereochemical assignments between NMR and X-ray data?
Methodological Answer:
Discrepancies often arise due to dynamic effects in solution (NMR) versus static solid-state structures (X-ray). To resolve this:
- Perform variable-temperature NMR to detect conformational equilibria.
- Use NOESY/ROESY to confirm spatial proximity of protons in solution.
- Validate X-ray data with SHELX refinement (e.g., SHELXL for small-molecule crystallography) to ensure accurate bond-length and angle measurements . If contradictions persist, synchrotron-based crystallography (higher resolution) or DFT-optimized structures can reconcile differences .
Advanced: What strategies mitigate challenges in achieving Z-selectivity during synthesis?
Methodological Answer:
The (1Z)-configuration is thermodynamically less favored due to steric hindrance between the nitro group and benzene ring. Strategies include:
- Steric directing groups : Bulky bases (e.g., DBU) or solvents (e.g., DMF) stabilize the transition state for Z-isomer formation.
- Photochemical control : UV irradiation can shift equilibria by selectively exciting the E-isomer.
- Chiral catalysts : Organocatalysts like proline derivatives induce asymmetric induction . Post-synthesis, HPLC with chiral columns or VCD spectroscopy (vibrational circular dichroism) can quantify enantiomeric excess .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms Z/E isomerism via coupling constants (e.g., J₃,4 ~12–16 Hz for Z-isomers) .
- IR Spectroscopy : Confirms nitro group presence (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹).
- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular formula; ESI-MS detects fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration and crystal packing using SHELX software .
Advanced: How can computational methods optimize experimental design for derivatives?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in solvents.
- Docking Studies : Screen for potential biological activity (e.g., enzyme inhibition) by modeling interactions with protein targets (e.g., COX-2 or kinases) .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to reaction rates or bioactivity . Tools like Gaussian or ORCA are recommended for DFT calculations .
Basic: What are the key applications in materials science research?
Methodological Answer:
The compound’s π-conjugated system and nitro group make it suitable for:
- Nonlinear optical materials : Test second-harmonic generation (SHG) using hyper-Rayleigh scattering.
- Polymer precursors : Incorporate into copolymers via radical polymerization; monitor kinetics via DSC or GPC .
- Liquid crystals : Blend with mesogens and characterize phase transitions via polarized optical microscopy .
Advanced: How to analyze conflicting biological activity data across cell lines?
Methodological Answer:
Contradictions may stem from cell-specific metabolism or off-target effects. Mitigation strategies:
- Metabolomic profiling : Use LC-MS/MS to identify active metabolites .
- CRISPR screening : Knock out suspected targets to confirm mechanism.
- Dose-response assays : Generate IC₅₀ curves in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) to assess consistency .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Nitro group hazards : Avoid friction/heat (risk of explosion); store in flame-resistant cabinets.
- Toxicity screening : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in zebrafish models).
- Ventilation : Use fume hoods for synthesis; monitor airborne concentrations with OSHA-compliant sensors .
Advanced: How to design a high-throughput screening (HTS) pipeline for derivatives?
Methodological Answer:
- Library synthesis : Use automated flow reactors to generate derivatives with varying substituents.
- Assay multiplexing : Combine enzymatic assays (e.g., fluorescence-based) with SPR (surface plasmon resonance) for binding affinity.
- Data analysis : Apply machine learning (e.g., random forests) to identify structure-activity trends from HTS datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
